molecular formula C22H20N2O4S2 B489281 N-(4-acetylphenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide CAS No. 1008968-45-3

N-(4-acetylphenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No.: B489281
CAS No.: 1008968-45-3
M. Wt: 440.5g/mol
InChI Key: AUGIVSDYNQWPBK-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a useful research compound. Its molecular formula is C22H20N2O4S2 and its molecular weight is 440.5g/mol. The purity is usually 95%.
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Biological Activity

N-(4-acetylphenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CAS No. 1008968-45-3) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C22H20N2O4S2
  • Molecular Weight : 440.54 g/mol
  • Structural Characteristics : The compound features a tetrahydroisoquinoline core with an acetylphenyl group and a thiophenesulfonyl moiety, which contribute to its biological activity.

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The specific synthetic pathway is crucial for optimizing yield and purity, which directly impacts biological testing outcomes.

Biological Activity

Research indicates that tetrahydroisoquinoline derivatives exhibit a broad spectrum of biological activities, including:

  • Antitumor Activity : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against colon cancer (HCT116) and breast cancer (T47D) cells with varying degrees of potency .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal activities. The mechanism often involves the inhibition of key metabolic enzymes in pathogens .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an important target in the treatment of neurodegenerative diseases like Alzheimer's. Some derivatives exhibit higher selectivity towards AChE compared to butyrylcholinesterase (BuChE), indicating potential therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeTested AgainstResultsReference
AntitumorHCT116 (Colon Cancer)IC50 = 4.363 μM
AntitumorT47D (Breast Cancer)Relative potency >50%
AntimicrobialVarious MicroorganismsModerate activity
Enzyme InhibitionAChEHigher selectivity observed

Detailed Research Findings

A study conducted on tetrahydroisoquinoline derivatives highlighted their potential as effective anticancer agents. For example, compounds were evaluated for their cytotoxicity using MTT assays, revealing that certain derivatives significantly inhibited cell proliferation in cancer cell lines .

In another case study focusing on enzyme inhibition, the synthesized compounds demonstrated varying degrees of AChE inhibition, with some showing comparable efficacy to established inhibitors such as tacrine . This suggests that further optimization could lead to novel treatments for conditions like Alzheimer's disease.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S2/c1-15(25)16-8-10-19(11-9-16)23-22(26)20-13-17-5-2-3-6-18(17)14-24(20)30(27,28)21-7-4-12-29-21/h2-12,20H,13-14H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGIVSDYNQWPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3CN2S(=O)(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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